Propylhydrazine hydrochloride

説明

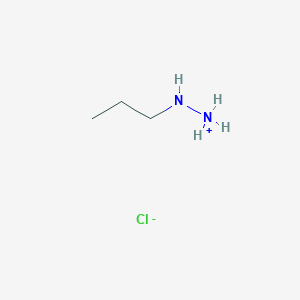

Propylhydrazine hydrochloride (PHC), with the chemical formula C₃H₉N₂·HCl, is a hydrazine derivative characterized by a propyl group attached to a hydrazine backbone, stabilized as a hydrochloride salt. It is synthesized via reactions involving hydrazides and aldehydes under acidic conditions, as exemplified in the preparation of hydrazones ().

特性

IUPAC Name |

propylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.ClH/c1-2-3-5-4;/h5H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNFFIGQDGOCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021208 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56795-66-5 | |

| Record name | Propylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Conditions

The reductive alkylation of azines involves condensing an aldehyde with hydrazine to form an azine intermediate, followed by catalytic hydrogenation. For propylhydrazine hydrochloride, propionaldehyde reacts with hydrazine hydrochloride in aqueous medium to yield propylideneazine (CH₃CH₂CH=N–N=CHCH₂CH₃). Subsequent reduction with hydrogen gas and Adams' catalyst (platinum oxide) or platinum black in acidic conditions (e.g., glacial acetic acid) produces 1,2-di-n-propylhydrazine, which is then treated with hydrochloric acid to isolate the hydrochloride salt.

Key Steps :

-

Azine Formation :

-

Catalytic Hydrogenation :

-

Hydrochloride Salt Formation :

-

Crystallized from ethanol or methanol.

-

Challenges and Optimizations

-

Over-Alkylation : Excess propionaldehyde favors di-substituted products. Mono-propylhydrazine requires stoichiometric control (1:1 aldehyde-to-hydrazine ratio).

-

Catalyst Deactivation : Sulfur impurities in hydrazine hydrochloride poison platinum catalysts. Pre-treatment with activated charcoal improves catalyst longevity.

Direct Alkylation of Hydrazine with Propyl Halides

Reaction Protocol

Hydrazine hydrate reacts with propyl halides (e.g., 1-bromopropane) in alkaline medium to form propylhydrazine, which is subsequently protonated with HCl:

Conditions :

Byproduct Management

-

Di-Substituted Byproducts : Excess propyl halide leads to 1,2-di-n-propylhydrazine. Use a 1:1 molar ratio of hydrazine to halide.

-

Purification : Recrystallization from isopropanol removes unreacted hydrazine and di-alkylated impurities.

Diazotization and Reduction of Propylamine

Synthetic Pathway

Adapting phenylhydrazine synthesis, propylamine is diazotized and reduced to propylhydrazine:

-

Diazotization :

-

Conducted at 0–5°C to stabilize the diazonium salt.

-

-

Reduction with Sodium Sulfite :

-

pH maintained at 5–6 using sodium bicarbonate.

-

-

Salt Formation :

化学反応の分析

Types of Reactions: Propylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to form simpler compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various substituted hydrazines .

科学的研究の応用

Scientific Research Applications

- Chemistry:

-

Biology:

- Chemoproteomic Profiling: This compound is utilized in chemoproteomic profiling to identify protein electrophiles in human cells. Specifically, it acts as a competitor in reverse-polarity activity-based protein profiling (RP-ABPP), aiding researchers in studying protein activity and interactions .

- Tumor Induction Studies: Research indicates that this compound can induce tumors in laboratory mice, highlighting its biological activity and potential implications for cancer research models.

-

Industrial Applications:

- Beyond academic research, this compound is used as an intermediate in chemical synthesis and as an antioxidant and corrosion inhibitor in various industrial processes.

Case Studies

作用機序

The mechanism of action of propylhydrazine hydrochloride involves its reactivity as a nucleophilic hydrazine probe. It can interact with various molecular targets, including proteins and other biomolecules, through nucleophilic substitution and other reactions. This interaction can lead to the modification of molecular targets and the activation or inhibition of specific pathways .

類似化合物との比較

Hydrazine Hydrochloride Derivatives

Phenylhydrazine Hydrochloride

- Structure : C₆H₅NHNH₂·HCl.

- Applications :

- Key Difference : Lacks the aliphatic propyl group of PHC, reducing its utility in materials science but enhancing aromatic reactivity.

4-Methoxyphenylhydrazine Hydrochloride

- Structure : CH₃OC₆H₄NHNH₂·HCl.

- Applications : Pharmaceutical intermediate (e.g., antiviral and vasodilating agents) ().

- Key Difference : Methoxy substitution enhances electron-donating properties, favoring electrophilic aromatic substitution over reductive applications.

Table 1: Comparison of Hydrazine Derivatives

Piperazine Derivatives

Piperazine Dihydrochloride

- Structure : C₄H₁₀N₂·2HCl.

- Applications : Antihelminthic drugs, polymer synthesis ().

- Key Difference : Cyclic structure with two amine groups, contrasting with PHC’s linear hydrazine backbone.

1-(5-Chloro-2-methoxyphenyl)piperazine HCl

- Structure : ClC₆H₃(OCH₃)NC₄H₈N·HCl.

- Applications : Serotonin receptor modulation ().

- Key Difference : Bulky aromatic substituents limit reducing activity but enhance receptor binding.

Table 2: Piperazine vs. PHC

Other Hydrochloride Salts

Procarbazine Hydrochloride

- Structure : C₁₂H₁₉N₃O·HCl.

- Applications : Chemotherapeutic agent ().

- Key Difference : Methylhydrazine moiety with a benzyl group, enabling DNA alkylation instead of reductive applications.

Promethazine Hydrochloride

生物活性

Propylhydrazine hydrochloride (PHH) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research, and potential implications in pharmacology and toxicology.

This compound is a hydrazine derivative characterized by its nucleophilic properties. It acts primarily as a nucleophilic hydrazine probe , which allows it to interact with electrophilic centers in various biological molecules. This reactivity is essential for its application in activity-based protein profiling (ABPP) , a technique used to study protein functions and interactions in biological systems.

Key Mechanisms:

- Nucleophilic Reactivity: PHH can form covalent bonds with electrophiles, leading to the formation of new compounds. This property is utilized in synthetic chemistry and biological research to create complex molecular structures.

- Protein Profiling: As a probe, it helps identify active sites on proteins, providing insights into enzyme functions and metabolic pathways .

Biological Applications

- Research Tool:

- Pharmaceutical Development:

- Toxicological Studies:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on C. difficile Infection: Research demonstrated that PHH-based probes could effectively inhibit specific metabolic enzymes involved in C. difficile infections, suggesting potential therapeutic avenues for treatment .

- Carcinogenicity Assessments: Long-term studies on rodents exposed to hydrazine derivatives, including PHH, reported an increased incidence of various tumors, including liver and lung cancers. These findings underscore the need for careful evaluation of hydrazine compounds in drug development .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。